molecular formula C11H14O2 B14325830 2-Methyl-3-phenylbut-3-ene-2-peroxol CAS No. 108773-57-5

2-Methyl-3-phenylbut-3-ene-2-peroxol

Cat. No.: B14325830
CAS No.: 108773-57-5
M. Wt: 178.23 g/mol
InChI Key: YRLMKHDIBWVNMJ-UHFFFAOYSA-N
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Description

2-Methyl-3-phenylbut-3-ene-2-peroxol is an organic peroxide compound characterized by the presence of a peroxol group attached to a butene structure with methyl and phenyl substituents. Organic peroxides are known for their reactive oxygen-oxygen single bond, which makes them valuable in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-phenylbut-3-ene-2-peroxol typically involves the reaction of 2-Methyl-3-phenylbut-3-ene with hydrogen peroxide under acidic conditions. The reaction proceeds via the formation of a hydroperoxide intermediate, which is then converted to the peroxol compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure controlled reaction conditions and high yields. The use of catalysts and optimized temperature and pressure conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-phenylbut-3-ene-2-peroxol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can break the peroxide bond, yielding alcohols or ethers.

    Substitution: The peroxol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.

Major Products

The major products formed from these reactions include alcohols, ketones, ethers, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-Methyl-3-phenylbut-3-ene-2-peroxol has diverse applications in scientific research:

    Chemistry: It is used as an initiator in polymerization reactions due to its ability to generate free radicals.

    Biology: The compound is studied for its potential role in oxidative stress and its effects on biological systems.

    Medicine: Research explores its potential as an antimicrobial agent and its effects on cellular processes.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-phenylbut-3-ene-2-peroxol involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved include cellular membranes and enzymes that are susceptible to oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-phenylbut-3-ene-2-ol: Similar structure but lacks the peroxide group.

    2-Methyl-3-phenylbut-3-ene-2-one: Contains a ketone group instead of a peroxol group.

    2-Methyl-3-phenylbut-3-ene-2-hydroperoxide: An intermediate in the synthesis of the peroxol compound.

Uniqueness

2-Methyl-3-phenylbut-3-ene-2-peroxol is unique due to its peroxide group, which imparts distinct reactivity and applications compared to similar compounds. Its ability to generate free radicals makes it valuable in polymerization and oxidation processes.

Properties

CAS No.

108773-57-5

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

(3-hydroperoxy-3-methylbut-1-en-2-yl)benzene

InChI

InChI=1S/C11H14O2/c1-9(11(2,3)13-12)10-7-5-4-6-8-10/h4-8,12H,1H2,2-3H3

InChI Key

YRLMKHDIBWVNMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=C)C1=CC=CC=C1)OO

Origin of Product

United States

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